MeO-Succ-Arg-Pro-Tyr-AMC
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Overview
Description
MeO-Succ-Arg-Pro-Tyr-AMC is a sensitive fluorogenic substrate for chymotrypsin-like proteases. Upon enzymatic cleavage, it generates a bright blue fluorescent product, 7-amino-4-methylcoumarin, which can be easily detected using fluorescence spectroscopy . This compound is widely used in biochemical assays to monitor protease activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeO-Succ-Arg-Pro-Tyr-AMC involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The general synthetic route includes:
Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS). This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Coupling of Fluorogenic Group: The fluorogenic group, 7-amino-4-methylcoumarin, is coupled to the peptide chain using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection and Cleavage: The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure high yield and purity. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
MeO-Succ-Arg-Pro-Tyr-AMC primarily undergoes enzymatic hydrolysis. The peptide bond between tyrosine and 7-amino-4-methylcoumarin is cleaved by chymotrypsin-like proteases, resulting in the release of the fluorescent product .
Common Reagents and Conditions
Enzymes: Chymotrypsin-like proteases are the primary enzymes used for the hydrolysis of this compound.
Major Products
The major product formed from the enzymatic hydrolysis of this compound is 7-amino-4-methylcoumarin, which exhibits bright blue fluorescence .
Scientific Research Applications
MeO-Succ-Arg-Pro-Tyr-AMC has a wide range of applications in scientific research:
Biochemistry: It is used to monitor the activity of chymotrypsin-like proteases in various biochemical assays
Drug Discovery: The compound is employed in high-throughput screening assays to identify potential protease inhibitors
Biomedical Research: It is used to study protease activity in various biological samples, including tissues and cell lysates
Cosmetic Science: This compound has been used to investigate the protease activity in skin samples, contributing to the development of skincare products
Mechanism of Action
MeO-Succ-Arg-Pro-Tyr-AMC exerts its effects through enzymatic hydrolysis. The target enzyme, a chymotrypsin-like protease, cleaves the peptide bond between tyrosine and 7-amino-4-methylcoumarin. This hydrolysis results in an increase in fluorescence intensity, which can be quantitatively measured . The molecular target is the active site of the protease, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Similar Compounds
7-amido-4-methylcoumarin: An analogue of MeO-Succ-Arg-Pro-Tyr-AMC, used as a fluorogenic substrate for various proteases.
Boc-Leu-Arg-Arg-AMC: Another fluorogenic substrate used to monitor protease activity.
Uniqueness
This compound is unique due to its high sensitivity and specificity for chymotrypsin-like proteases. The bright blue fluorescence of the hydrolysis product allows for easy detection and quantification of protease activity .
Properties
Molecular Formula |
C37H44F3N7O11 |
---|---|
Molecular Weight |
819.8 g/mol |
IUPAC Name |
diaminomethylidene-[(4S)-5-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[(4-methoxy-4-oxobutanoyl)amino]-5-oxopentyl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C35H43N7O9.C2HF3O2/c1-20-17-31(46)51-28-19-22(9-12-24(20)28)39-32(47)26(18-21-7-10-23(43)11-8-21)41-33(48)27-6-4-16-42(27)34(49)25(5-3-15-38-35(36)37)40-29(44)13-14-30(45)50-2;3-2(4,5)1(6)7/h7-12,17,19,25-27,43H,3-6,13-16,18H2,1-2H3,(H,39,47)(H,40,44)(H,41,48)(H4,36,37,38);(H,6,7)/t25-,26-,27-;/m0./s1 |
InChI Key |
WVCVZEZWYXENDS-JCVJZEPNSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC[NH+]=C(N)N)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCC[NH+]=C(N)N)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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